molecular formula C20H24N2S B4694769 N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No. B4694769
M. Wt: 324.5 g/mol
InChI Key: JQYGIHAWFNILDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as BuIA, is a chemical compound with potential therapeutic applications. BuIA belongs to the class of isoquinoline derivatives, which have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antitumor effects.

Mechanism of Action

The exact mechanism of action of N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, studies have suggested that N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide may exert its analgesic effects by acting on multiple targets, including the voltage-gated sodium channels, the transient receptor potential vanilloid 1 (TRPV1) channels, and the glutamate receptors. N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of pro-inflammatory mediators.
Biochemical and physiological effects:
N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and antitumor effects, N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to have antioxidant properties and to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to modulate the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in animal models. However, there are also limitations to its use. N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. Moreover, N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has a relatively short half-life, which may limit its usefulness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One area of interest is the development of analogs of N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide with improved pharmacokinetic properties and greater selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in humans, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide and to identify additional targets for its activity.

Scientific Research Applications

N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide exhibits potent analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB) signaling pathway. Moreover, N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S/c1-2-3-6-16-9-11-19(12-10-16)21-20(23)22-14-13-17-7-4-5-8-18(17)15-22/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYGIHAWFNILDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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